N-(4,6-dichloropyrimidin-5-yl)formamide
Overview
Description
N-(4,6-dichloropyrimidin-5-yl)formamide is a chemical compound with the molecular formula C5H3Cl2N3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dichloropyrimidin-5-yl)formamide typically involves the following steps :
Cyclization: An aminomalonic ester is cyclized with guanidine or its salt in the presence of a base to produce 2,5-diamino-4,6-dihydroxypyrimidine or its salt.
Chlorination: The resulting product is chlorinated with a chlorinating agent in the presence of an amide to produce 4,6-dichloropyrimidine.
Formylation: The 4,6-dichloropyrimidine is then reacted with an aqueous solution of a carboxylic acid to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dichloropyrimidin-5-yl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
N-(4,6-dichloropyrimidin-5-yl)formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It serves as an intermediate in the production of pharmaceutical compounds, such as antiviral drugs.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4,6-dichloropyrimidin-5-yl)formamide involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, the compound may inhibit viral replication by interfering with the viral nucleic acid synthesis . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-4,6-dichloropyrimidin-5-yl)formamide: This compound is similar in structure and is used as an intermediate in the synthesis of antiviral drugs.
4,6-dichloropyrimidine: Another related compound used in various chemical reactions and as an intermediate in the synthesis of other pyrimidine derivatives.
Uniqueness
N-(4,6-dichloropyrimidin-5-yl)formamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as an intermediate in the synthesis of biologically active compounds. Its versatility and reactivity make it valuable in scientific research and industrial applications .
Properties
IUPAC Name |
N-(4,6-dichloropyrimidin-5-yl)formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INAVTYBULIFSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)NC=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448774 | |
Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123240-66-4 | |
Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4,6-dichloropyrimidin-5-yl)formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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